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Compound Name: Allyl hexanoate

Cat. No.: B093112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two common flavor esters, allyl hexanoate
and allyl heptanoate. Both are recognized for their potent, fruity aromas and are widely utilized

in the food, beverage, and fragrance industries. This document outlines their distinct flavor

profiles, supported by physicochemical data, and details the experimental protocols for their

analysis and synthesis.

Introduction
Allyl hexanoate and allyl heptanoate are aliphatic esters that contribute significantly to the

characteristic aromas of many fruits, most notably pineapple.[1][2] While sharing a common

fruity and pineapple-like core, they possess unique nuances that differentiate their applications.

Allyl hexanoate is often described with additional notes of apple and a rum-like sweetness,

whereas allyl heptanoate is characterized by undertones of banana, mango, and honey, with

waxy and cognac-like facets.[3][4][5][6]

Physicochemical and Sensory Properties
A direct comparison of the key physicochemical and sensory properties of allyl hexanoate and

allyl heptanoate is presented in Table 1. These properties are fundamental to understanding

their behavior in different matrices and their perception by the human olfactory system.
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Property Allyl Hexanoate Allyl Heptanoate

Synonyms
Allyl caproate, 2-Propenyl

hexanoate
Allyl enanthate, Allyl heptylate

CAS Number 123-68-2[7] 142-19-8[8]

Molecular Formula C₉H₁₆O₂[7] C₁₀H₁₈O₂[8]

Molecular Weight 156.22 g/mol [7] 170.25 g/mol [8]

Appearance
Clear colorless to pale yellow

liquid[7]

Colorless to pale yellow

liquid[8]

Boiling Point 185 - 188 °C[7] 210 - 212 °C[8]

Density 0.887 g/mL at 25 °C[7] 0.885 g/mL at 25 °C[8]

Refractive Index n20/D 1.422 - 1.426[7] n20/D 1.426 - 1.430[8]

Odor Threshold
Not available in directly

comparable units
~0.03 µg/kg (ppb)

Sensory Descriptors

Fruity, pineapple, sweet, apple,

tropical, rum-like, ethereal,

fatty, cognac[1][9][10][11]

Fruity, pineapple, sweet,

banana, mango, honey, waxy,

cognac-like, apple, tropical[3]

[4][5][6][12]

Disclaimer: Odor threshold values are highly dependent on the methodology used for

determination. The value for allyl heptanoate is from a single source and a directly comparable

value for allyl hexanoate from the same source was not available.

Experimental Protocols
A general and robust method for the synthesis of both allyl hexanoate and allyl heptanoate is

the Fischer esterification. This acid-catalyzed esterification reaction between the corresponding

carboxylic acid and allyl alcohol is a standard procedure in organic synthesis.

Materials:

Hexanoic acid (for allyl hexanoate) or Heptanoic acid (for allyl heptanoate)
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Allyl alcohol

Concentrated sulfuric acid (catalyst)

Toluene (for azeotropic removal of water)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine the carboxylic acid (1 molar equivalent), allyl alcohol (1.2 molar equivalents), and a

catalytic amount of concentrated sulfuric acid in toluene.

Heat the mixture to reflux. The water produced during the reaction will be collected in the

Dean-Stark trap.

Continue the reaction until the theoretical amount of water has been collected, indicating the

completion of the reaction.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude ester.

Purify the crude ester by vacuum distillation to yield the pure allyl hexanoate or allyl

heptanoate.
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To quantitatively compare the flavor profiles of allyl hexanoate and allyl heptanoate, a

Quantitative Descriptive Analysis (QDA) can be performed.

Panelists:

A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and

describe fruity and ester-like aromas.

Sample Preparation:

Prepare solutions of allyl hexanoate and allyl heptanoate at various concentrations in a

neutral medium (e.g., deionized water with a small amount of ethanol to aid solubility).

Samples should be presented at a constant, controlled temperature.

Procedure:

Lexicon Development: In initial sessions, panelists are presented with both esters and other

reference fruity compounds to develop a consensus vocabulary (lexicon) to describe the

perceived aroma attributes.

Training: Panelists are trained to use the developed lexicon consistently and to rate the

intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not

perceptible" to "very strong").

Evaluation: In individual booths under controlled lighting and ventilation, panelists evaluate

the coded, randomized samples. They rate the intensity of each attribute from the lexicon for

each sample. Replicates should be performed.

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis

(e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the

sensory profiles of the two esters.
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GC-O is a powerful technique to identify the specific aroma-active compounds in a sample and

characterize their odor quality and intensity.

Instrumentation:

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an

olfactometry port.

Appropriate capillary column (e.g., polar or non-polar, depending on the desired separation).

Procedure:

Sample Preparation: Prepare dilute solutions of allyl hexanoate and allyl heptanoate in a

suitable solvent (e.g., dichloromethane).

GC Separation: Inject the sample into the GC. The volatile compounds are separated based

on their boiling points and polarity as they travel through the column.

Detection: The column effluent is split between the FID and the olfactometry port. The FID

provides a quantitative measure of the amount of each compound, while a trained assessor

at the olfactometry port evaluates the odor of each eluting compound.

Odor Evaluation: The assessor records the retention time, duration, and sensory descriptors

for each perceived odor. The intensity can also be rated.

Data Correlation: The olfactometry data is correlated with the FID chromatogram to link

specific chemical compounds to their perceived odors.

Olfactory Signaling Pathway
The perception of esters like allyl hexanoate and allyl heptanoate is initiated by their

interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in

the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an

odorant molecule to its specific OR triggers a conformational change in the receptor, initiating

an intracellular signaling cascade.
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This cascade involves the activation of a G-protein (Golf), which in turn activates adenylyl

cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased

intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an

influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action

potential that is transmitted to the olfactory bulb in the brain, where the signal is processed,

leading to the perception of the specific aroma.

Conclusion
Allyl hexanoate and allyl heptanoate, while both possessing a characteristic fruity-pineapple

aroma, exhibit distinct and nuanced flavor profiles. Allyl hexanoate leans towards a sharper,

more apple- and rum-like character, while allyl heptanoate presents a more complex profile with

notes of banana, mango, and honey. The choice between these two esters in a flavor

formulation will depend on the specific fruity notes desired. The experimental protocols outlined

in this guide provide a framework for the detailed analysis and comparison of these and other

flavor compounds, enabling researchers and product developers to make informed decisions

based on robust scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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